Methylpyrrolidone

Description

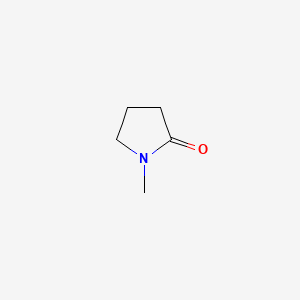

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXISVLQFMRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26876-92-6 | |

| Record name | 2-Pyrrolidinone, 1-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26876-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020856 | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methyl-2-pyrrolidone appears as a clear colorless liquid with a "fishlike" odor. Denser than water. Flash point 199 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion., Dry Powder; Liquid; NKRA, A clear colorless liquid with a fish-like odor; [CAMEO] Almost colorless liquid with an amine odor; [AIHA], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., A clear colorless liquid with a fish-like odor. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pyrrolidinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

396 °F at 760 mmHg (NTP, 1992), 202 °C at 760 mm Hg, 202 °C, 396 °F | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

204 °F (NTP, 1992), 96 °C, 204 °F (96 °C) (OPEN CUP), 86 °C c.c., 204 °F | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzene, Miscible with castor oil, Miscible with lower alcohols and ketones, Moderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds., Solubility in water: miscible | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.03 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.027 at 25 °C/25 °C, Relative density (water = 1): 1.03, 1.03 | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air= 1), Relative vapor density (air = 1): 3.4, 3.4 | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.34 [mmHg], 3.45X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 39 | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities that may be found within 1-methyl-2-pyrrolidinone are methylamine (.02%) and water (.1%). | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

872-50-4, 30207-69-3, 51013-18-4 | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylpyrrolidone [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidinone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030207693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051013184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl pyrrolidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR9CE63FPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-9 °F (NTP, 1992), -25 °C, -24.4 °C, -9 °F | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methylpyrrolidone for Researchers

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-2-pyrrolidone (NMP), a versatile aprotic solvent, is widely utilized across various scientific disciplines, including pharmaceutical sciences, materials science, and electronics, owing to its exceptional solvency and stability. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their measurement, and visual workflows to aid researchers in their laboratory practices.

Core Physicochemical Properties

Methylpyrrolidone (C₅H₉NO) is a colorless to light-yellow liquid with a faint amine-like odor.[1][2] It is a highly polar, hygroscopic, and low-viscosity solvent with a high boiling point and low freezing point, making it suitable for a wide range of applications.[3][4][5] Its miscibility with water and most common organic solvents, such as alcohols, ethers, ketones, and aromatic hydrocarbons, further enhances its utility.[1][6][7]

Table 1: General and Physical Properties of N-Methylpyrrolidone

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [3] |

| Molar Mass | 99.13 g/mol | [2] |

| Appearance | Colorless to yellowish liquid | [3][7] |

| Odor | Faint amine-like or "fishlike" | [2][3] |

| Density | 1.028 g/cm³ at 25°C | [7] |

| Boiling Point | 202 to 204 °C | [7] |

| Melting/Freezing Point | -24 °C | [8] |

| Flash Point | 91 °C (closed cup) | [4][7] |

| Autoignition Temperature | 245 °C | [4][7] |

| Vapor Pressure | 0.324 hPa at 20°C | [4] |

| Solubility in Water | Miscible in all proportions | [3][7] |

Table 2: Key Physicochemical Parameters for Researchers

| Parameter | Value | Conditions | Reference |

| Viscosity | 1.67 cP | at 25 °C | [8][9] |

| Surface Tension | 40.7 mN/m (dynes/cm) | at 25 °C | [2][3] |

| Dielectric Constant | 32.2 | at 25 °C, 10 kHz | [4][10] |

| Refractive Index | 1.470 | at 20 °C | [9] |

| Dipole Moment | 4.09 D | at 25 °C | [2][8] |

| Log P (Octanol/Water) | -0.38 to -0.5 | [2][8] | |

| Heat of Vaporization | 54.5 kJ/mol | at 20 °C | [4] |

Solubility and Stability

NMP is recognized for its powerful solvency for a wide range of organic and inorganic compounds, including many polymers and resins.[1][10] This property is attributed to its dipolar aprotic nature.[1] It is miscible with water at all temperatures and is also soluble in alcohols, ethers, ketones, ethyl acetate, chloroform, and benzene.[1][6]

Chemically, NMP is stable under neutral conditions.[11] However, it can undergo hydrolysis in the presence of strong acids or bases, leading to the opening of the lactam ring to form 4-methylaminobutyric acid.[11] While thermally stable, decomposition can occur at temperatures above 350°C in the absence of water and air.[12] The presence of water can inhibit thermal decomposition at elevated temperatures.[13] It is also sensitive to light and can decompose upon exposure.[11][14] NMP is incompatible with strong oxidizing agents, strong acids, reducing agents, and bases.[11][14]

Spectroscopic Data

-

NMR Spectroscopy : Proton NMR (¹H NMR) spectra of NMP show characteristic peaks corresponding to the protons on the pyrrolidone ring and the methyl group.[2] Studies on the sonochemical degradation of NMP have identified the emergence of new peaks, suggesting the formation of enamine species.[15]

-

IR Spectroscopy : The infrared (IR) spectrum of NMP is characterized by a strong carbonyl (C=O) absorption band.[16]

-

UV-Vis Spectroscopy : NMP has optical transitions in the UV range, with a primary absorption around 180 nm and emission around 250 nm.[15] A UV maximum is also reported at 283 nm in methanol.[11][14]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. Below are protocols for measuring viscosity, surface tension, and dielectric constant.

Determination of Viscosity using Ostwald Viscometer

The viscosity of a liquid can be determined by measuring the time it takes for a known volume of the liquid to flow through a capillary of a known dimension. The Ostwald viscometer is a common apparatus for this measurement.[17]

Methodology:

-

Preparation : Clean the Ostwald viscometer thoroughly with a suitable solvent (e.g., chromic acid followed by distilled water) and dry it completely.[18]

-

Sample Loading : Introduce a precise volume of the sample liquid (N-Methylpyrrolidone) into the larger bulb of the viscometer using a pipette.[19]

-

Thermal Equilibration : Place the viscometer in a constant temperature water bath and allow it to equilibrate for a sufficient amount of time (e.g., 5 minutes).[20]

-

Measurement : Using a suction bulb, draw the liquid up into the other arm of the viscometer, above the upper calibration mark.[19]

-

Flow Time : Release the suction and, using a stopwatch, measure the time it takes for the liquid meniscus to pass from the upper to the lower calibration mark.[17][19]

-

Replicates : Repeat the measurement at least three times to ensure accuracy.[19]

-

Reference Measurement : Perform the same procedure using a reference liquid of known viscosity and density (e.g., distilled water) at the same temperature.

-

Calculation : The viscosity of the sample (η₁) can be calculated relative to the reference liquid (η₂) using the following equation:

η₁ / η₂ = (ρ₁ * t₁) / (ρ₂ * t₂)

Where:

-

η₁ and η₂ are the viscosities of the sample and reference liquid, respectively.

-

ρ₁ and ρ₂ are the densities of the sample and reference liquid, respectively.

-

t₁ and t₂ are the flow times of the sample and reference liquid, respectively.[21]

-

Determination of Surface Tension using the Du Noüy Ring Method

The Du Noüy ring method is a widely used technique to measure the surface tension of a liquid. It involves measuring the force required to detach a platinum-iridium ring from the liquid's surface.[22][23]

Methodology:

-

Apparatus Setup : Use a tensiometer equipped with a platinum-iridium ring. Ensure the ring is clean and free from contaminants.

-

Sample Preparation : Place the N-Methylpyrrolidone sample in a clean vessel on the tensiometer's platform.

-

Ring Immersion : Immerse the ring below the surface of the liquid.[24]

-

Measurement : Slowly lower the platform, causing the ring to be pulled through the liquid-air interface. This action will form a meniscus of liquid.[24]

-

Maximum Force : The force exerted on the ring increases as it is pulled upwards. Record the maximum force just before the liquid lamella breaks and the ring detaches from the surface.[22][23]

-

Calculation : The surface tension (σ) is calculated from the maximum force (F_max) and the perimeter of the ring (L) using a correction factor (f) to account for the shape of the meniscus:

σ = (F_max * f) / L

The correction factor is typically determined from tables based on the ring dimensions and the density of the liquid.

Determination of Dielectric Constant

The dielectric constant of a solvent is a measure of its polarity and can be determined by measuring the capacitance of a capacitor with and without the solvent as the dielectric medium.[25]

Methodology:

-

Apparatus : A capacitance measuring circuit, a dielectric cell (a capacitor with two parallel plates), and a digital multimeter are required.[26][27]

-

Calibration : Calibrate the instrument by measuring the capacitance of the empty dielectric cell (in air, C_air).

-

Sample Measurement : Fill the dielectric cell with N-Methylpyrrolidone, ensuring there are no air bubbles between the plates. Measure the capacitance of the cell filled with the solvent (C_solvent).[28]

-

Calculation : The dielectric constant (ε) is the ratio of the capacitance of the capacitor with the solvent to the capacitance with a vacuum (or air, as its dielectric constant is very close to 1).[25]

ε = C_solvent / C_air

The measurement can be performed using various techniques, including bridge methods or oscillator circuits where the change in frequency is related to the change in capacitance.[28][29]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. pt.tnjchem.com [pt.tnjchem.com]

- 5. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 6. N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya [atamanchemicals.com]

- 7. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 8. N-methylpyrrolidone [stenutz.eu]

- 9. N [macro.lsu.edu]

- 10. productcatalog.eastman.com [productcatalog.eastman.com]

- 11. N-METHYL 2-PYRROLIDONE (NMP) - Ataman Kimya [atamanchemicals.com]

- 12. What is N-methyl-2-pyrrolidone used for?_Chemicalbook [chemicalbook.com]

- 13. US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone - Google Patents [patents.google.com]

- 14. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]

- 15. Considerations for spectroscopy of liquid-exfoliated 2D materials: emerging photoluminescence of N-methyl-2-pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Virtual Labs [pcv-amrt.vlabs.ac.in]

- 18. Determination of Viscosity of Organic Solvents (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 19. scribd.com [scribd.com]

- 20. users.metu.edu.tr [users.metu.edu.tr]

- 21. uobabylon.edu.iq [uobabylon.edu.iq]

- 22. BYK ebook for surface additives – BYK [byk.com]

- 23. Surface tension - Wikipedia [en.wikipedia.org]

- 24. biolinscientific.com [biolinscientific.com]

- 25. homework.study.com [homework.study.com]

- 26. m.youtube.com [m.youtube.com]

- 27. scribd.com [scribd.com]

- 28. pubs.aip.org [pubs.aip.org]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of N-Methyl-2-pyrrolidone (NMP)

N-Methyl-2-pyrrolidone (NMP) is a powerful, versatile aprotic solvent with a high boiling point, low volatility, and excellent thermal and chemical stability.[1][2] It is a five-membered lactam, colorless and transparent with a slight ammonia-like odor.[1][3] Its miscibility with water and most common organic solvents makes it invaluable across various industries, including petrochemicals, polymers, pharmaceuticals, and notably, in the fabrication of lithium-ion batteries as a solvent for electrode preparation.[2][4][5] This guide provides a detailed overview of the core synthesis and purification methods for NMP, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Methods

The industrial production of NMP is dominated by a few key synthetic routes. While several methods have been developed, the reaction between gamma-butyrolactone (B3396035) (GBL) and methylamine (B109427) is the most common and economically efficient process.[6]

1. Reaction of Gamma-Butyrolactone (GBL) with Methylamine

This is the predominant industrial method for NMP synthesis.[4][7] The process is typically carried out in two main steps, which can be performed batch-wise in an autoclave or continuously in a tubular reactor.[1]

-

Step 1: Amination of GBL: Gamma-butyrolactone reacts with methylamine in a reversible reaction to form an intermediate, N-methyl-γ-hydroxybutanamide. This initial step is typically conducted at lower temperatures and pressures.[1]

-

Step 2: Dehydration and Cyclization: The intermediate, N-methyl-γ-hydroxybutanamide, is then dehydrated and cyclized at higher temperatures and pressures to yield N-Methyl-2-pyrrolidone and water.[1][6]

To drive the reaction to completion and simplify the separation process, a large excess of methylamine is often used, with a molar ratio of methylamine to GBL typically ranging from 1.5 to 1.8.[1] This is crucial because the boiling points of NMP (202-204 °C) and GBL (204-206 °C) are very close, making separation by fractional distillation difficult.[1][4]

2. Hydrogenation of N-Methylsuccinimide

An alternative route to NMP involves the partial hydrogenation of N-methylsuccinimide.[2][4] This method is part of a two-step process starting from diammonium succinate (B1194679) and methanol (B129727) to first produce N-methylsuccinimide (NMS), which is then hydrogenated in the presence of a catalyst to yield NMP.[8][9]

3. Other Synthesis Routes

Other less common methods for NMP synthesis include:

-

2-Pyrrolidone Methylation: This involves the reaction of 2-pyrrolidone with a methylating agent like methanol. However, this method often requires more stringent reaction conditions and may result in lower yields.[6]

-

Reaction of Acrylonitrile with Methylamine: This route is followed by a hydrolysis step to form NMP.[2][4]

| Synthesis Method | Key Reactants | Typical Conditions | Yield | Key Considerations |

| GBL & Methylamine | γ-Butyrolactone, Methylamine | Temperature: 200-350°C; Pressure: 70-120 bar | Up to 99% | Most common industrial method.[1][10] Excess methylamine is used to ensure complete GBL conversion.[1] |

| Hydrogenation | N-Methylsuccinimide, Hydrogen | Temperature: 200-250°C; Pressure: 30-70 bar; Catalyst (e.g., Rh, Pd) | >97% | Can be expensive due to the cost of catalysts like rhodium.[8] |

| 2-Pyrrolidone Methylation | 2-Pyrrolidone, Methanol | More stringent conditions | Lower | Less common in large-scale industrial production.[6] |

Purification and Recovery Methods

The purification of NMP is critical, especially for high-purity applications in the electronics and pharmaceutical industries.[11] The primary method for purifying newly synthesized NMP and for recovering it from industrial waste streams is distillation.

1. Fractional Distillation

Fractional distillation is the cornerstone of NMP purification.[1][12] The process leverages differences in boiling points to separate NMP from unreacted starting materials, byproducts, and water. A typical continuous process involves several towers:

-

Amine Removal Tower: Unreacted methylamine is distilled off and recycled back to the reactor.[1]

-

Light Fraction Removal Tower: Water and other low-boiling impurities are removed.[1]

-

Heavy Fraction Removal Tower: High-boiling impurities are separated, and high-purity NMP is collected from the top of the tower.[1]

Vacuum distillation is also employed, particularly for reclaimed NMP, as it allows for distillation at lower temperatures, which can prevent the degradation of the solvent and reduce energy consumption.[13][14]

2. Crystallization

Crystallization can be used to achieve very high purity levels, particularly for producing pharmaceutical-grade NMP. This method is effective at removing impurities that may be difficult to separate by distillation. The process involves cooling the NMP to induce crystal formation, followed by separating the pure crystals from the remaining mother liquor.[15]

3. Solvent Extraction

For certain waste streams, particularly aqueous solutions containing NMP and inorganic salts, solvent extraction is a viable purification step. A solvent like chloroform (B151607) can be used to selectively extract NMP, which is then recovered from the extract by rectification. This method can achieve an extraction rate of over 99%.[16]

4. Adsorption and Other Treatments

For removing specific trace impurities, especially from used NMP, other methods are employed:

-

Alumina (B75360) Treatment: Passing NMP through a column packed with specific grades of alumina can effectively remove amine impurities and reduce color.[11]

-

Alkaline Treatment: For waste NMP containing acidic impurities, treatment with an alkaline agent like sodium hydroxide (B78521) or potassium hydroxide, followed by distillation, can yield high-purity NMP.[17]

| Purification Method | Principle | Target Impurities | Resulting Purity |

| Fractional Distillation | Separation based on boiling point differences | Water, unreacted methylamine, light/heavy byproducts | >99.5%[10] |

| Vacuum Distillation | Distillation at reduced pressure to lower boiling points | Water, dissolved salts, high-boiling contaminants | ~99%[12] |

| Crystallization | Separation by selective crystal formation | Various organic impurities | >99.99%[15] |

| Solvent Extraction | Differential solubility in an immiscible solvent | Inorganic salts, water-soluble impurities | >99.95% (after rectification)[16] |

| Alumina Adsorption | Adsorption of polar impurities onto alumina surface | Amine impurities, color bodies | Removes >80% of amine impurities[11] |

| Alkaline Treatment | Neutralization of acidic impurities | Acidic byproducts, epoxy resins | High purity after subsequent distillation[17] |

Experimental Protocols

1. Synthesis of NMP from GBL and Methylamine (Continuous Process)

-

Objective: To synthesize NMP via the continuous reaction of GBL with monomethylamine (MMA).

-

Apparatus: High-pressure tubular reactor or shaft reactor, heating system, pressure regulator, downstream distillation train.

-

Procedure:

-

A continuous stream of gamma-butyrolactone (GBL) and monomethylamine (MMA), typically in an aqueous solution, are fed into a high-pressure reactor. A molar ratio of GBL to MMA between 1:1.08 and 1:2 is maintained.[18]

-

The reaction is carried out in the liquid phase at a temperature range of 200°C to 350°C and an absolute pressure of 70 to 120 bar.[7][18]

-

The residence time in the reactor is controlled to ensure complete conversion of the GBL.

-

The output stream from the reactor, containing NMP, water, and unreacted MMA, is fed continuously into a series of distillation columns.

-

In the first column, excess MMA is separated and recycled.

-

In subsequent columns, water is removed, followed by the separation of high-purity NMP from heavier byproducts.

-

The final product purity is expected to be ≥99.5%.[10]

-

2. Purification of NMP by Fractional Distillation

-

Objective: To purify crude NMP to a high-purity grade.

-

Apparatus: A multi-stage distillation column (packed or plate), reboiler, condenser, and collection vessels.

-

Procedure:

-

The crude NMP solution is fed into the distillation column.

-

The reboiler is heated to maintain a steady boil-up rate. The temperature at the bottom of the column will be close to the boiling point of the less volatile components.

-

The vapor rises through the column, making contact with the descending liquid. This allows for the separation of components based on their volatility.

-

Lower-boiling components (like water) will concentrate at the top of the column, where they are condensed and removed as the distillate.

-

Higher-boiling components will concentrate at the bottom of the column and are removed as the bottoms product.

-

Purified NMP is collected as a side-stream or top product, depending on the configuration and the nature of the impurities. For instance, after removing light fractions, a second column can be used where pure NMP is taken as the top product, leaving heavy fractions at the bottom.[1]

-

The process parameters (reflux ratio, feed rate, temperatures) are carefully controlled to achieve the desired purity of ≥99.5%.

-

Quality Control and Analysis

The purity of NMP is crucial for its applications. Gas chromatography (GC) is the standard analytical method for determining NMP purity and quantifying impurities.[19] Common impurities that are monitored include N-methylsuccinimide (NMS) and 2-pyrrolidinone (B116388) (2PYR).[19] For applications in the semiconductor industry, trace metal analysis using techniques like inductively coupled plasma mass spectrometry (ICP-MS) is also performed to ensure extremely low levels of elemental contaminants.[20] Residual NMP analysis in products like lithium-ion battery electrodes is also a critical quality control step, often performed using headspace GC.[5][21]

References

- 1. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 2. N-METHYL 2-PYRROLIDONE (NMP) - Ataman Kimya [atamanchemicals.com]

- 3. N-Methyl-2-Pyrrolidone (NMP) Global Market and Trend [hdinresearch.com]

- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 5. Gulf Bio Analytical [gulfbioanalytical.com]

- 6. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]

- 7. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]

- 8. US9090560B2 - Process for microwave assisted synthesis of N-methyl pyrrolidone - Google Patents [patents.google.com]

- 9. US20030120087A1 - Methods of making pyrrolidones - Google Patents [patents.google.com]

- 10. hhxny.chemchina.com [hhxny.chemchina.com]

- 11. data.epo.org [data.epo.org]

- 12. maratek.com [maratek.com]

- 13. Experimental study on distillation and purification of reclaimed NMP | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. US7138528B2 - Method for crystallizing N-vinyl-2-pyrrolidone - Google Patents [patents.google.com]

- 16. CN102115454A - Separation and purification method for solution containing N-methyl pyrrolidone (NMP) - Google Patents [patents.google.com]

- 17. KR950017953A - Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment - Google Patents [patents.google.com]

- 18. US7227029B2 - Method for the continuous production of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]

- 19. agilent.com [agilent.com]

- 20. agilent.com [agilent.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Chemical Stability and Reactivity of N-Methyl-2-pyrrolidone (NMP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of N-Methyl-2-pyrrolidone (NMP), a widely used aprotic solvent. Understanding these properties is critical for its safe and effective use in research, development, and manufacturing.

Executive Summary

N-Methyl-2-pyrrolidone (NMP) is a versatile solvent known for its high solvency, thermal stability, and miscibility with water and other organic solvents.[1][2][3] However, its stability is influenced by environmental conditions such as temperature, pH, and the presence of oxidizing or reducing agents. This guide details the degradation pathways of NMP, including hydrolysis, thermal decomposition, and oxidation, and discusses its reactivity with various chemical species. Experimental protocols for stability testing and analysis of degradation products are also provided.

Chemical Stability of NMP

NMP is generally considered a stable solvent under neutral conditions and at ambient temperatures.[4][5] However, its stability can be compromised under specific conditions, leading to degradation.

Thermal Stability

In the absence of air and water, NMP exhibits high thermal stability, with a decomposition temperature of approximately 350°C.[4] Discoloration (yellowing) may be observed at temperatures as low as 200°C, though this may not impact its utility in all applications.[4] The presence of even small amounts of water has been shown to significantly inhibit the thermal decomposition of NMP at elevated temperatures.[6]

Table 1: Effect of Water on the Thermal Stability of NMP [6]

| Run No. | Water Content (LV%) | Temperature (°F) | Temperature (°C) | Time (hours) | % NMP Decomposed | First-Order Rate Constant (k x 10⁻⁷ s⁻¹) |

| 1 | 0.1 | 700 | 371 | 22 | 67.8 | 130 |

| 2 | 0.3 | 700 | 371 | 22 | 10.4 | Not Provided |

| 3 | 1.8 | 700 | 371 | 24 | 5.5 | 5.2 |

| 4 | 0.1 | 800 | 427 | 5 | 28.0 | 176 |

| 5 | 2.0 | 800 | 427 | 5 | 6.5 | 31 |

| 6 | 0.5 | 800 | 427 | 3 | 4.1 | 28 |

Data extracted from US Patent 4168226A. The patent provides a table with "% NMP remaining," which has been converted to "% NMP Decomposed" for clarity.

Hydrolytic Stability

NMP is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the opening of the lactam ring.[5][7][8]

-

Acidic Conditions: In the presence of strong acids, such as concentrated hydrochloric acid, NMP hydrolyzes to form 4-methylaminobutyric acid.[7]

-

Alkaline Conditions: NMP is readily hydrolyzed in alkaline solutions. For instance, in a 4% sodium hydroxide (B78521) solution, 50-70% of NMP can hydrolyze after 8 hours.[2][4] The rate of hydrolysis is significantly accelerated by increased temperature.[2]

Table 2: Effect of Temperature and NaOH Concentration on NMP Hydrolysis [2][4]

| Condition | Temperature | % Hydrolysis | Time | Primary Hydrolysis Product |

| 4% NaOH | Not specified | 50-70% | 8 hours | 4-methylaminobutyric acid |

| 0.5g NaOH in 90g NMP and 10g water | >120°C | Dramatic increase | Not specified | 4-methylaminobutyric acid |

| Acidic (e.g., concentrated HCl) | Not specified | Gradual | Not specified | 4-methylaminobutyric acid |

Oxidative Stability

NMP can undergo oxidation, particularly in the presence of oxygen, water, transition metals, or UV light.[9][10] This oxidation can lead to a decrease in the pH of the solvent.[9][11] The primary products of NMP oxidation include N-methylsuccinimide (NMS), 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), and 1-formyl-2-pyrrolidone (FP).[1][12]

Inerting the atmosphere with nitrogen can significantly suppress oxidative degradation.[9][10]

Table 3: Major Oxidative Degradation Products of NMP [1][9][12]

| Degradation Product | Chemical Formula | Common Conditions for Formation |

| N-methylsuccinimide (NMS) | C₅H₇NO₂ | Presence of oxygen, water, transition metal catalysts |

| 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) | C₅H₉NO₂ | Metabolic oxidation in humans, reaction with hydroxyl radicals |

| 1-formyl-2-pyrrolidone (FP) | C₅H₇NO₂ | Gas-phase oxidation |

Chemical Reactivity of NMP

Reactivity with Strong Oxidizing Agents

NMP reacts violently with strong oxidizing agents such as hydrogen peroxide, nitric acid, and sulfuric acid.[5][13][14] These reactions can be highly exothermic and may produce hazardous decomposition products, including carbon monoxide and nitrogen oxides.[5][13]

Reactivity with Strong Acids and Bases

As discussed in the hydrolytic stability section, NMP reacts with strong acids and bases, leading to ring-opening.[5][7] NMP is weakly basic and can form hydrochlorides and adducts with heavy metal salts.[7]

Material Compatibility

NMP is compatible with a range of materials commonly used in laboratory and industrial settings. However, its high solvency can be detrimental to certain plastics and elastomers.

Table 4: Material Compatibility with NMP

| Material | Compatibility | Notes |

| Carbon Steel | Good | [15] |

| Stainless Steel | Good | [15] |

| Nickel | Good | [15] |

| Aluminum | Suitable at ambient temperatures only | [15] |

| Butyl Rubber | Good resistance | Recommended for gloves[14] |

| FEP Teflon | Good resistance | [14] |

| PVC Coatings | Not resistant | Rapidly dissolve in NMP |

| Tygon™ | Good (for diluted NMP) | Recommended for peristaltic pump tubing with 10-fold diluted NMP[15] |

| Viton™ | Poor | Significant swelling observed in undiluted NMP[15] |

Degradation Pathways

Hydrolysis Pathway

The hydrolysis of NMP in acidic or alkaline conditions proceeds through the cleavage of the amide bond in the pyrrolidone ring.

Caption: NMP hydrolysis pathway.

Oxidative Degradation Pathway

The oxidation of NMP can proceed through several routes, often initiated by radical abstraction of a hydrogen atom from the carbon adjacent to the nitrogen.

References

- 1. Evaluation of absorption and advanced oxidation processes to treat N-methyl-2-pyrrolidinone in an exhaust air stream - ProQuest [proquest.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-METHYL 2-PYRROLIDONE (NMP) - Ataman Kimya [atamanchemicals.com]

- 6. US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone - Google Patents [patents.google.com]

- 7. What is N-methyl-2-pyrrolidone used for?_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]

- 14. lyondellbasell.com [lyondellbasell.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Technical Guide to Methylpyrrolidone (NMP) Safety and Handling in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Methyl-2-pyrrolidone (NMP), a widely used aprotic solvent, focusing on its safe handling, storage, and disposal in a laboratory setting. Adherence to these protocols is critical for mitigating health risks and ensuring a safe research environment.

Introduction to N-Methyl-2-pyrrolidone (NMP)

N-Methyl-2-pyrrolidone (CAS No. 872-50-4) is a powerful, polar aprotic solvent with a high boiling point and low volatility.[1][2] Its exceptional solvency for a wide range of organic and inorganic compounds makes it invaluable in various applications, including petrochemical processing, polymer manufacturing, and as a solvent in pharmaceutical formulations and laboratory reagents.[2][3][4] NMP is a colorless to light yellow liquid with a faint, amine-like odor and is completely miscible with water and most organic solvents.[1][4][5][6] Despite its utility, NMP presents significant health hazards that necessitate stringent safety measures.

Principal Health Hazards

Exposure to NMP can occur through inhalation of its vapors, skin absorption, and ingestion.[3] The U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have identified NMP as a substance of very high concern due to its reproductive and developmental toxicity.[7][8]

2.1 Reproductive and Developmental Toxicity The most significant health risk associated with NMP is its toxicity to reproduction and development.[7][9] Animal studies have linked NMP exposure to fetal death, reduced birth weights, developmental delays, and impaired cognitive skills in offspring.[3][10][11] The EPA has highlighted risks for pregnant women and women of childbearing age, even from short-term exposure.[7][11][12] Chronic exposure can also compromise male and female reproductive organ function.[8][13]

2.2 Other Health Effects

-

Irritation : NMP causes serious skin and eye irritation and may cause respiratory irritation.[14][15] It dissolves the natural protective oils on the skin, which can lead to dermatitis (dry, red, or cracked skin).[3]

-

Nervous System Effects : Short-term overexposure to NMP vapors can affect the central nervous system, causing headaches, nausea, dizziness, and drowsiness, similar to alcohol intoxication.[3]

-

Organ Toxicity : Long-term or repeated exposure may lead to liver and kidney toxicity.[7][8][9]

A summary of key health hazards is presented in Table 1.

| Hazard Classification | Description | Primary Mitigation |

| Reproductive Toxicity | May damage fertility or the unborn child (H360D).[14] Linked to miscarriages, fetal death, and decreased fetal weight.[7] | Avoid exposure, especially for women of childbearing age.[12][14] Use stringent engineering controls and PPE. |

| Skin Irritation | Causes skin irritation (H315).[14] NMP is easily absorbed through the skin.[3] | Wear appropriate chemical-resistant gloves and protective clothing.[14] |

| Eye Irritation | Causes serious eye irritation (H319).[14] | Wear safety goggles or a face shield.[14] |

| Respiratory Irritation | May cause respiratory irritation (H335).[14] | Use only in a well-ventilated area, preferably a chemical fume hood.[16] |

| Systemic Organ Toxicity | May cause damage to the kidney, liver, spleen, and blood through prolonged or repeated exposure.[15] | Minimize exposure duration and concentration. |

Table 1: Summary of NMP Health Hazards

Physical Properties and Occupational Exposure Limits

Understanding the physical properties of NMP is essential for its safe handling. It is a combustible liquid with a relatively high flash point.[17][18] Key physical and chemical data are summarized in Table 2.

| Property | Value |

| CAS Number | 872-50-4 |

| Molecular Formula | C₅H₉NO |

| Molar Mass | 99.13 g/mol [6] |

| Appearance | Colorless to light yellow liquid[5][6] |

| Boiling Point | 202 - 204 °C[6][14] |

| Melting/Freezing Point | -24 °C[6][14] |

| Flash Point | 91 - 95 °C[5][6] |

| Autoignition Temperature | 245 °C[5][14] |

| Density | 1.03 g/cm³ (at 25 °C)[5][6] |

| Vapor Pressure | 0.324 hPa (at 20 °C)[5] |

| Solubility in Water | Miscible[5][6] |

Table 2: Physical and Chemical Properties of NMP

Various regulatory bodies have established occupational exposure limits (OELs) to protect workers. These limits, summarized in Table 3, should be strictly observed.

| Organization/Regulation | Limit and Notation |

| Cal/OSHA | PEL: 1 ppm (8-hour TWA) with a "Skin" notation.[3] |

| SCOEL (EU) | IOELV: 10 ppm (40 mg/m³) (8-hour TWA); 20 ppm (80 mg/m³) (STEL); "Skin" notation.[19] |

| AIHA WEEL | TWA: 15 ppm (60 mg/m³); STEL: 30 ppm (120 mg/m³); "Skin" notation.[20] |

Table 3: Occupational Exposure Limits for NMP (Note: TWA = Time-Weighted Average; STEL = Short-Term Exposure Limit; PEL = Permissible Exposure Limit; IOELV = Indicative Occupational Exposure Limit Value; WEEL = Workplace Environmental Exposure Level. The "Skin" notation indicates that significant exposure can occur through skin absorption.)

Safe Handling and Storage

A risk-based approach, following the hierarchy of controls, is essential for safely managing NMP in the laboratory.

Caption: Hierarchy of controls for managing NMP exposure in the laboratory.

4.1 Engineering Controls

-

Ventilation : Always handle NMP in a well-ventilated area. Local exhaust ventilation, such as a certified chemical fume hood, is the most effective control to capture vapors at the source.[3][21]

4.2 Administrative Controls

-

Standard Operating Procedures (SOPs) : Develop detailed SOPs for all procedures involving NMP.

-

Training : Ensure all personnel handling NMP are trained on its hazards, safe handling procedures, emergency protocols, and proper PPE use.[22]

-

Labeling : Clearly label all containers of NMP with its name and hazard warnings.[17]

-

Restricted Access : Limit the use of NMP to authorized and trained personnel.

4.3 Storage Requirements

-

Containers : Store NMP in tightly sealed, compatible containers, such as glass or acid-resistant plastic bottles.[17][21] High-density polyethylene (B3416737) bottles are recommended for electronic grade samples.[23]

-

Location : Keep containers in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition like heat, sparks, and open flames.[17][21]

-

Incompatibilities : Isolate NMP from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15]

-

Security : Store NMP in a locked cabinet or area to prevent unauthorized access.[14]

Personal Protective Equipment (PPE)

When engineering and administrative controls are insufficient to eliminate exposure, appropriate PPE is mandatory.

-

Hand Protection : NMP readily penetrates many common glove materials.[3] It is crucial to select gloves specifically resistant to NMP. Recommended materials are listed in Table 4. Always inspect gloves before use and replace them frequently.[3]

| Glove Material | Protection Level | Reference |

| Butyl Rubber | Excellent / Recommended | [3][12][23][24] |

| Laminated Polyethylene/EVOH (e.g., Silvershield®) | Excellent / Recommended | [3][12][24] |

| Natural Rubber, Nitrile, Polyethylene | Poor / Not Recommended | [3] |

Table 4: Recommended Glove Materials for NMP Handling

-

Eye and Face Protection : Wear chemical safety goggles.[16] If there is a splash hazard, use a face shield in addition to goggles.[25]

-

Skin and Body Protection : Wear a lab coat, long pants, and closed-toe shoes. For tasks with a high risk of splashing, an impervious apron or chemical-resistant suit may be necessary.[3][21]

-

Respiratory Protection : Respiratory protection should only be used if ventilation controls are not feasible or are insufficient to maintain exposure below OELs.[3] A NIOSH-approved half-face respirator with organic vapor cartridges is recommended.[3][12] A full respiratory protection program, including fit-testing and medical clearance, must be in place, compliant with OSHA standards.[3]

Spill and Emergency Procedures

Prompt and correct response to an NMP spill is critical to prevent exposure and further hazards.

Caption: Workflow for responding to an N-Methylpyrrolidone (NMP) spill.

6.1 Spill Response Protocol

-

Evacuate and Alert : Immediately evacuate the spill area and alert nearby personnel and the laboratory supervisor.[10]

-

Remove Ignition Sources : As NMP is combustible, eliminate all potential ignition sources from the area.[26]

-

Ventilate : Increase ventilation to the area, if safe to do so.

-

Personal Protection : Before attempting cleanup, don the appropriate PPE, including respiratory protection, chemical-resistant gloves (butyl rubber or laminate), safety goggles, and a lab coat or apron.[16]

-

Containment : For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or a commercial sorbent.[10][21]

-

Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled container for hazardous waste.[10][26]

-

Decontamination : Clean the spill area with soap and water.

-